molecular formula C8H8ClF2NO B1522057 2,6-Difluorophenacylamine hydrochloride CAS No. 1210255-19-8

2,6-Difluorophenacylamine hydrochloride

Cat. No.: B1522057
CAS No.: 1210255-19-8
M. Wt: 207.6 g/mol
InChI Key: BTQHGMKVJQPOSM-UHFFFAOYSA-N
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Description

2,6-Difluorophenacylamine hydrochloride is an organic compound with the molecular formula C8H8ClF2NO. It is a derivative of phenacylamine, where two fluorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenacylamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2,6-difluorobenzaldehyde.

    Formation of Phenacylamine: The aldehyde is subjected to reductive amination with ammonia or an amine source to form 2,6-difluorophenacylamine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenacylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.

    Reduction: Formation of 2,6-difluorophenylethylamine or 2,6-difluorophenylethanol.

    Substitution: Formation of various substituted phenacylamines depending on the nucleophile used.

Scientific Research Applications

2,6-Difluorophenacylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenacylamine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    2,6-Dibromophenacylamine hydrochloride: Bromine atoms replace the fluorine atoms.

    2,6-Dimethylphenacylamine hydrochloride: Methyl groups instead of halogens.

Uniqueness

2,6-Difluorophenacylamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQHGMKVJQPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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